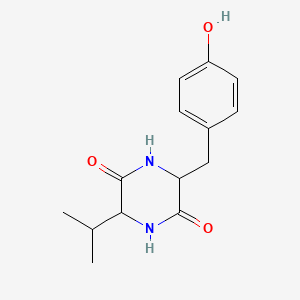
Cyclo(Tyr-Val)
Descripción general
Descripción
Cyclo(Tyr-Val) is a diketopiperazine secondary fungal metabolite . It was originally isolated from N. gilva . The formal name of this compound is 3S-[(4-hydroxyphenyl)methyl]-6S-(1-methylethyl)-2,5-piperazinedione .
Molecular Structure Analysis
The molecular formula of Cyclo(Tyr-Val) is C14H18N2O3 . The InChI code is InChI=1S/C14H18N2O3/c1-8(2)12-14(19)15-11(13(18)16-12)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7H2,1-2H3,(H,15,19)(H,16,18) . The canonical SMILES structure is CC©C1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O .Physical And Chemical Properties Analysis
The molecular weight of Cyclo(Tyr-Val) is 262.30 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 262.13174244 g/mol . The topological polar surface area is 78.4 Ų .Aplicaciones Científicas De Investigación
-
Synthesis of Novel Cyclopeptides
- Field : Organic Chemistry
- Application : Cyclopeptides, including “Cyclo(Tyr-Val)”, are used in the synthesis of complex naturally occurring cyclopeptides . They have been developed into powerful reactions and approaches .
- Methods : The synthesis involves various chemical reactions, including the formation of heterocyclic skeletons such as triazole, oxazole, thiazole, and tetrazole .
- Results : The synthesis of these cyclopeptides has advanced the field of total synthesis .
-
Quorum Sensing in Bacteria
- Field : Microbiology
- Application : Certain cyclic dipeptides, including “Cyclo(Tyr-Val)”, are used as autoinducers in quorum sensing systems in bacteria .
- Methods : These cyclopeptides are produced by the bacteria and released into the environment. When the concentration of these cyclopeptides reaches a certain threshold, it triggers a response in the bacteria, influencing their behavior .
- Results : This discovery has improved the classical quorum sensing theory .
-
Electronic Structure Analysis
- Field : Physical Chemistry
- Application : The electronic energy levels of cyclopeptides, including “Cyclo(Tyr-Val)”, are investigated with a joint experimental and theoretical approach .
- Methods : Experimentally, valence photoelectron spectra in the gas phase are measured using VUV radiation .
- Results : The study provides insights into the electronic structure of these cyclopeptides .
-
Biotechnological Enzymes and Proteins
- Field : Biotechnology
- Application : Tryptophan-containing cyclodipeptide synthase spectrum, which includes “Cyclo(Tyr-Val)”, is expanded by identifying nine members from Streptomyces strains .
- Methods : The study involves the identification and analysis of these enzymes and proteins .
- Results : The discovery of these new members expands the known spectrum of these biotechnologically relevant enzymes and proteins .
-
Quorum Sensing in Hypsizygus Marmoreus
- Field : Microbiology
- Application : A novel quorum sensing (QS) system was discovered in Serratia odorifera, the symbiotic bacterium of Hypsizygus marmoreus. This system uses cyclo(Pro-Phe), cyclo(Pro-Tyr), cyclo(Pro-Val), cyclo(Pro-Leu), cyclo(Tyr-Leu), and cyclo(Tyr-Ile) as autoinducers .
- Methods : These QS autoinducers can increase the transcription level of lignin-degrading enzyme genes of H. marmoreus .
- Results : The cyclo(Pro-Phe) can increase the activity of extracellular laccase (1.32-fold) and manganese peroxidase (20%), which may explain why QS potentially regulates the hyphal growth, primordium formation, and fruit body development of H. marmoreus .
-
Transkingdom Signaling in Arabidopsis Thaliana
- Field : Plant Biology
- Application : Cyclopeptides, including “Cyclo(Tyr-Val)”, are involved in transkingdom signaling in Arabidopsis thaliana .
- Methods : The study involves the analysis of the effects of these cyclopeptides on the growth and development of Arabidopsis thaliana .
- Results : The study provides insights into the role of these cyclopeptides in plant growth promotion .
Direcciones Futuras
Cyclic peptides like Cyclo(Tyr-Val) have been recognized for their medicinal properties . They have good binding affinity, target selectivity, and low toxicity, making them attractive for therapeutic applications . Future research may focus on exploring their potential as anticancer agents and their use in food preservation .
Propiedades
IUPAC Name |
3-[(4-hydroxyphenyl)methyl]-6-propan-2-ylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-8(2)12-14(19)15-11(13(18)16-12)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7H2,1-2H3,(H,15,19)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDVFSHGYANGRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347359 | |
| Record name | 3-[(4-Hydroxyphenyl)methyl]-6-propan-2-ylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(Tyr-Val) | |
CAS RN |
21754-25-6 | |
| Record name | 3-[(4-Hydroxyphenyl)methyl]-6-propan-2-ylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



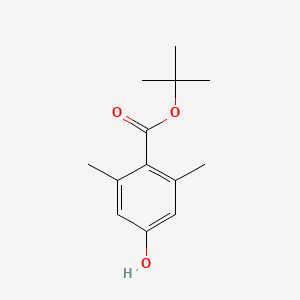
![tert-Butyl 4-hydroxy-7,8-dihydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine-9(10H)-carboxylate](/img/structure/B592315.png)
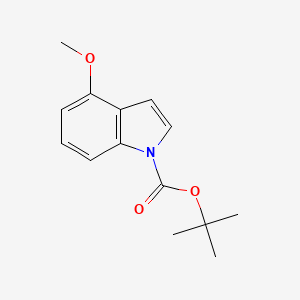
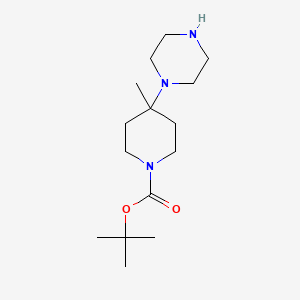
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592318.png)
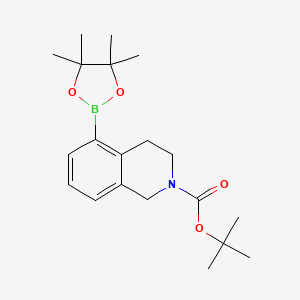
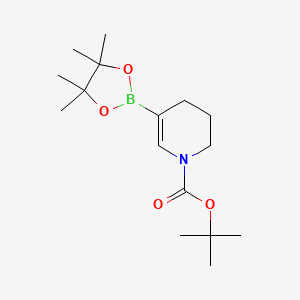
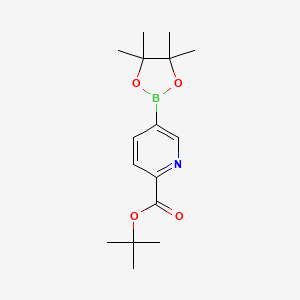
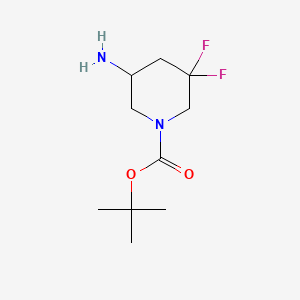
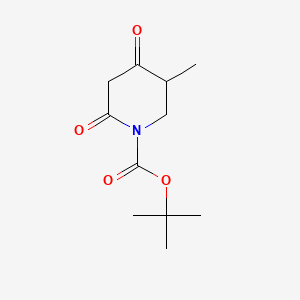
![(4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3](/img/no-structure.png)
![tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592331.png)
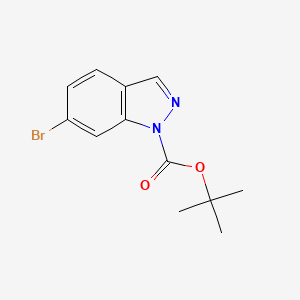
![tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592334.png)